molecular formula C17H27NO2 B14632948 N-[4-(Nonyloxy)phenyl]acetamide CAS No. 55792-66-0

N-[4-(Nonyloxy)phenyl]acetamide

Cat. No.: B14632948
CAS No.: 55792-66-0
M. Wt: 277.4 g/mol
InChI Key: VJQRREBQKWNGNB-UHFFFAOYSA-N
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Description

N-[4-(Nonyloxy)phenyl]acetamide is an organic compound with the molecular formula C17H27NO2 It is a derivative of acetamide, where the phenyl ring is substituted with a nonyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(Nonyloxy)phenyl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxyacetophenone with nonyl bromide in the presence of a base to form 4-(nonyloxy)acetophenone. This intermediate is then subjected to a reaction with acetic anhydride and aniline to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Nonyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nonyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[4-(Nonyloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog without the nonyloxy group.

    N-(4-Hydroxyphenyl)acetamide: Contains a hydroxyl group instead of the nonyloxy group.

    N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the nonyloxy group.

Uniqueness

N-[4-(Nonyloxy)phenyl]acetamide is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

55792-66-0

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(4-nonoxyphenyl)acetamide

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15(2)19/h10-13H,3-9,14H2,1-2H3,(H,18,19)

InChI Key

VJQRREBQKWNGNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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